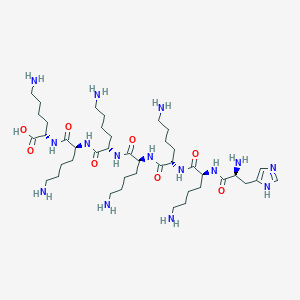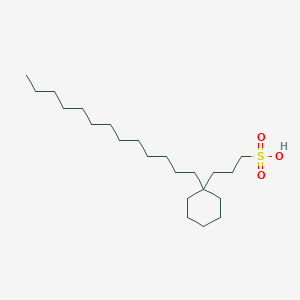![molecular formula C14H31O3PS B14199020 [2-(Dodecylsulfanyl)ethyl]phosphonic acid CAS No. 920279-24-9](/img/structure/B14199020.png)
[2-(Dodecylsulfanyl)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dodecylsulfanyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a dodecylsulfanyl ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dodecylsulfanyl)ethyl]phosphonic acid typically involves the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylsulfanyl)ethanol. This intermediate is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Dodecylsulfanyl)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydrogen atoms in the phosphonic acid group can be substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Dodecylsulfanyl)ethyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of [2-(Dodecylsulfanyl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate certain biochemical pathways. The dodecylsulfanyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability.
Comparación Con Compuestos Similares
- [2-(Octylsulfanyl)ethyl]phosphonic acid
- [2-(Hexadecylsulfanyl)ethyl]phosphonic acid
- [2-(Dodecylsulfanyl)ethyl]phosphinic acid
Comparison: Compared to similar compounds, [2-(Dodecylsulfanyl)ethyl]phosphonic acid stands out due to its optimal balance of hydrophilic and lipophilic properties, making it more versatile in various applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential as a bioactive molecule.
Propiedades
Número CAS |
920279-24-9 |
|---|---|
Fórmula molecular |
C14H31O3PS |
Peso molecular |
310.44 g/mol |
Nombre IUPAC |
2-dodecylsulfanylethylphosphonic acid |
InChI |
InChI=1S/C14H31O3PS/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-18(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
Clave InChI |
MBAKOZIAEBSQTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


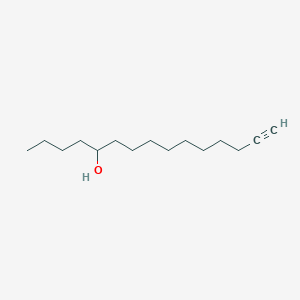
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
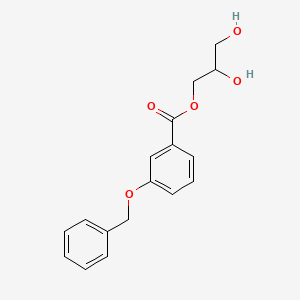
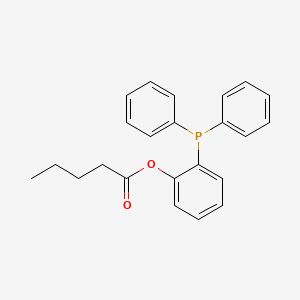
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
propanedinitrile](/img/structure/B14198985.png)

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
